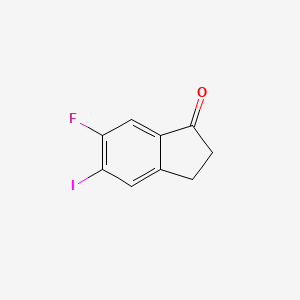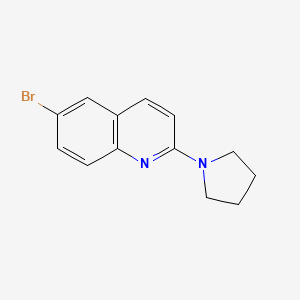
6-Bromo-2-(pyrrolidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Formation of Pyrrolidinyl Group: The brominated quinoline is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 2-position. This step often requires a catalyst such as palladium and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
6-Bromo-2-(pyrrolidin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
6-Bromoquinoline: Lacks the pyrrolidinyl group, making it less versatile in terms of biological activity.
2-(Pyrrolidin-1-yl)quinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-Chloro-2-(pyrrolidin-1-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness: 6-Bromo-2-(pyrrolidin-1-yl)quinoline is unique due to the combined presence of the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.
Propiedades
Fórmula molecular |
C13H13BrN2 |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
6-bromo-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Clave InChI |
UCCZXVNCYREVJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


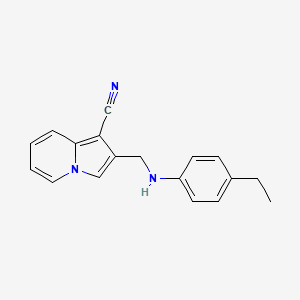
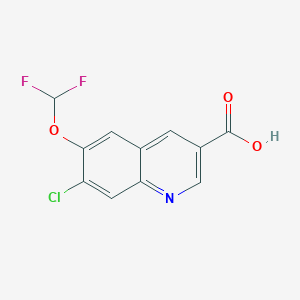
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)



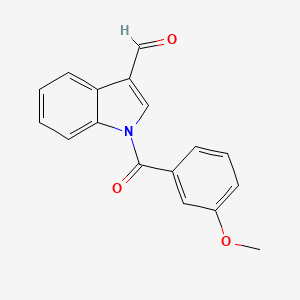

![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)


